molecular formula C16H35BrO3Si B3192782 Silane, (10-bromodecyl)triethoxy- CAS No. 652159-43-8

Silane, (10-bromodecyl)triethoxy-

Cat. No.: B3192782
CAS No.: 652159-43-8
M. Wt: 383.44 g/mol
InChI Key: RQKHDYBYTFNOHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silane, (10-bromodecyl)triethoxy- is an organosilicon compound with the chemical formula C16H35BrO3Si. It is a versatile compound used in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a bromodecyl group attached to a triethoxysilane moiety, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Silane, (10-bromodecyl)triethoxy- can be synthesized through a multi-step process. Initially, bromohexane is reacted with triethoxysilane in the presence of a base to obtain 10-bromohexyltriethoxysilane. This intermediate is then further reacted with triethoxysilane to yield the final product .

Industrial Production Methods

The industrial production of Silane, (10-bromodecyl)triethoxy- typically involves similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of advanced reactors and purification techniques is common in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Silane, (10-bromodecyl)triethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Silane, (10-bromodecyl)triethoxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Silane, (10-bromodecyl)triethoxy- involves its ability to form covalent bonds with various substrates. The triethoxy groups can hydrolyze to form silanols, which can then react with hydroxyl groups on surfaces, forming strong Si-O-Si bonds. This property is particularly useful in surface modification and adhesion applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Silane, (10-bromodecyl)triethoxy- is unique due to the presence of the bromodecyl group, which imparts distinct reactivity and functionalization capabilities. This makes it particularly useful in applications requiring specific chemical modifications and surface interactions .

Properties

IUPAC Name

10-bromodecyl(triethoxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H35BrO3Si/c1-4-18-21(19-5-2,20-6-3)16-14-12-10-8-7-9-11-13-15-17/h4-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKHDYBYTFNOHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCCCCCCCCBr)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H35BrO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50799053
Record name (10-Bromodecyl)(triethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50799053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

652159-43-8
Record name (10-Bromodecyl)(triethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50799053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Silane, (10-bromodecyl)triethoxy-
Reactant of Route 2
Reactant of Route 2
Silane, (10-bromodecyl)triethoxy-
Reactant of Route 3
Reactant of Route 3
Silane, (10-bromodecyl)triethoxy-
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Silane, (10-bromodecyl)triethoxy-
Reactant of Route 5
Reactant of Route 5
Silane, (10-bromodecyl)triethoxy-
Reactant of Route 6
Reactant of Route 6
Silane, (10-bromodecyl)triethoxy-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.